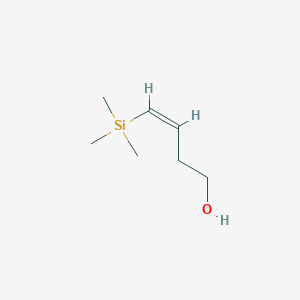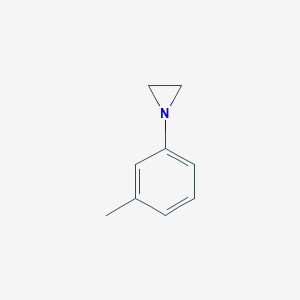![molecular formula C5H12N2Si B11923851 [(Trimethylsilyl)amino]acetonitrile CAS No. 120093-63-2](/img/structure/B11923851.png)
[(Trimethylsilyl)amino]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Trimethylsilyl)amino]acetonitrile is an organosilicon compound with the molecular formula C5H11NSi. It is a clear, colorless liquid that is used as a reagent in organic synthesis, particularly in the formation of carbon-nitrogen bonds. The compound is known for its stability and reactivity, making it a valuable tool in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
[(Trimethylsilyl)amino]acetonitrile can be synthesized through the reaction of chlorotrimethylsilane with zinc and a halogenated acetonitrile (XCH2CN, where X = Cl or Br). The reaction typically yields 61% when X = Cl and 81% when X = Br . The reaction conditions involve the use of a solvent such as benzene, washing with a buffer solution (acetic acid/sodium acetate), drying with calcium chloride, and subsequent distillation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
[(Trimethylsilyl)amino]acetonitrile undergoes various types of chemical reactions, including:
Metalation: Formation of metal-organic compounds.
Peterson Alkenation (Cyanomethylenation): Formation of alkenes through the reaction with carbonyl compounds.
Michael Addition: Addition of nucleophiles to α,β-unsaturated carbonyl compounds.
Reactions with Electrophiles: Formation of new carbon-nitrogen bonds.
Cyanomethylation: Introduction of a cyanomethyl group into organic molecules.
Common Reagents and Conditions
Common reagents used in these reactions include Lewis bases, zinc, and various electrophiles. Reaction conditions often involve the use of solvents such as benzene or acetonitrile, and temperatures ranging from room temperature to elevated temperatures depending on the specific reaction .
Major Products
The major products formed from these reactions include alkenes, nitriles, and various nitrogen-containing heterocycles. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Aplicaciones Científicas De Investigación
[(Trimethylsilyl)amino]acetonitrile is used in a wide range of scientific research applications:
Chemistry: As a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-nitrogen bonds.
Biology: In the study of enzyme mechanisms and the synthesis of biologically active compounds.
Medicine: As an intermediate in the synthesis of pharmaceuticals and other therapeutic agents.
Industry: In the production of agrochemicals, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of [(Trimethylsilyl)amino]acetonitrile involves its ability to act as a nucleophile, participating in various nucleophilic substitution and addition reactions. The compound’s trimethylsilyl group enhances its stability and reactivity, allowing it to effectively form carbon-nitrogen bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile or nucleophile it interacts with .
Comparación Con Compuestos Similares
Similar Compounds
Aminoacetonitrile: A simpler analog without the trimethylsilyl group, used in the synthesis of glycine and other nitrogen-containing heterocycles.
Difluoro(trimethylsilyl)acetonitrile: Contains fluorine atoms, used in the synthesis of organofluorine compounds.
Trimethylsilyl cyanide: Used as a cyanating agent in organic synthesis.
Uniqueness
[(Trimethylsilyl)amino]acetonitrile is unique due to its trimethylsilyl group, which enhances its stability and reactivity compared to simpler nitriles. This makes it particularly valuable in the synthesis of complex organic molecules and in reactions requiring high selectivity and efficiency.
Propiedades
Número CAS |
120093-63-2 |
|---|---|
Fórmula molecular |
C5H12N2Si |
Peso molecular |
128.25 g/mol |
Nombre IUPAC |
2-(trimethylsilylamino)acetonitrile |
InChI |
InChI=1S/C5H12N2Si/c1-8(2,3)7-5-4-6/h7H,5H2,1-3H3 |
Clave InChI |
OGNRYPQXIAWESC-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)NCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11923776.png)





![8-Methylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11923803.png)
![4-Methyl-1-oxa-4-azaspiro[4.4]nonane](/img/structure/B11923806.png)



![1-aminospiro[2.2]pentane-1-carboxylic Acid](/img/structure/B11923836.png)


